molecular formula C7H13N5O B13473228 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13473228
M. Wt: 183.21 g/mol
InChI Key: KKZVLYLJLDKRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features both an ethylamino group and a 1H-1,2,4-triazol-1-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of ethylamine with a suitable precursor that contains the 1H-1,2,4-triazol-1-yl group. One common method involves the use of 1H-1,2,4-triazole and an appropriate alkylating agent to introduce the ethylamino group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the ethylamino or triazolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the triazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,4-Triazol-1-yl)-3-(ethylamino)propan-2-ol
  • 2-(1H-1,2,4-Triazol-1-yl)-N-ethylacetamide

Uniqueness

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C7H13N5O/c1-2-10-6(7(8)13)3-12-5-9-4-11-12/h4-6,10H,2-3H2,1H3,(H2,8,13)

InChI Key

KKZVLYLJLDKRII-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=NC=N1)C(=O)N

Origin of Product

United States

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